3-Amino-3-(2,3-dihydro-1-benzofuran-5-YL)propanoic acid
CAS No.: 682804-02-0
Cat. No.: VC16688474
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682804-02-0 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14) |
| Standard InChI Key | UMNOWHBATDPZOA-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran ring fused to a propanoic acid chain, with an amino group at the β-position. The benzofuran moiety consists of a fused benzene and furan ring, where the furan oxygen is adjacent to the benzene ring, creating a planar structure with partial aromaticity. The propanoic acid chain introduces both carboxylic acid and amino functional groups, enabling participation in peptide bonding and zwitterionic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| CAS Registry Number | 682804-02-0 |
| Classification | Amino acid derivative |
| Key Functional Groups | Amino, carboxylic acid, benzofuran |
The stereochemistry at the β-carbon (R-configuration) is critical for its biological activity, as enantiomeric forms may exhibit divergent interactions with enzymes.
Physical and Chemical Characteristics
While experimental data on properties like density, melting point, and solubility remain limited, the compound’s logP (partition coefficient) is estimated to be 1.2–1.5, suggesting moderate lipophilicity. The presence of ionizable groups (pKa ≈ 2.2 for carboxylic acid and 9.8 for the amino group) implies pH-dependent solubility, with high solubility in polar solvents at physiological pH.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves three key steps:
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Benzofuran Core Construction: Starting from 5-bromo-2,3-dihydrobenzofuran, a Suzuki-Miyaura coupling introduces a propenoic acid sidechain.
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Amino Group Introduction: The α,β-unsaturated ester intermediate undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Rh-DIOP) to install the (R)-configured amino group.
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Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization or chromatography to isolate the final product.
Challenges in Industrial Scaling
Industrial production faces hurdles such as:
Biological Activities and Mechanisms
Enzyme Interactions
The compound inhibits glutamate racemase (Ki ≈ 12 µM), an enzyme critical for bacterial cell wall synthesis, by mimicking the transition state of D-glutamate. This activity positions it as a potential antibiotic lead, though in vivo efficacy remains untested.
Fluorescent Properties
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Structural Difference | Biological Activity |
|---|---|---|---|
| 2-Amino-3-(1-benzofuran-5-yl)propanoic acid | C₁₁H₁₁NO₃ | Non-hydrogenated benzofuran ring | Weaker fluorescence (Φ = 0.18) |
| 3-Amino-3-(2-benzofuran-1-yl)propanoic acid | C₁₁H₁₁NO₃ | Benzofuran oxygen at position 1 | Enhanced AMPK activation (1.5×) |
| 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid | C₁₁H₁₂O₃ | Lacks amino group | No enzyme inhibition observed |
The hydrogenated benzofuran ring in 3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid enhances metabolic stability compared to non-hydrogenated analogues, as evidenced by a 3-fold longer half-life in hepatic microsomes .
Applications and Future Directions
Current Research Applications
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Proteomics: Used as a fluorescent tag for tracking protein folding in real-time.
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Antibiotic Development: Virtual screening identifies it as a hit against Mycobacterium tuberculosis MurI.
Challenges and Opportunities
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Synthetic Accessibility: Developing cost-effective catalytic systems for large-scale production.
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Therapeutic Optimization: Structural modifications to improve bioavailability and target specificity.
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